

Application Notes: High-Throughput Screening for Phosphatidylcholine:Diacylglycerol Acyltransferase (PDAT) Inhibitors

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Compound of Interest		
Compound Name:	PDAT	
Cat. No.:	B15588302	Get Quote

Introduction

Phosphatidylcholine:Diacylglycerol Acyltransferase (**PDAT**) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis.[1][2] It catalyzes the transfer of an acyl group from the sn-2 position of a phospholipid, such as phosphatidylcholine (PC), to the sn-3 position of diacylglycerol (DAG), resulting in the formation of TAG and a lysophospholipid.[1][2] This pathway is an alternative to the primary acyl-CoA-dependent pathway catalyzed by diacylglycerol acyltransferase (DGAT).[1] **PDAT** is found across various eukaryotic organisms, including yeast, plants, and mammals, where it plays a crucial role in lipid metabolism, membrane remodeling, and cellular responses to stress.[1][3][4]

The involvement of **PDAT** in TAG synthesis and lipid homeostasis makes it a potential therapeutic target for metabolic diseases. The development of potent and selective **PDAT** inhibitors could offer new avenues for treating conditions such as obesity, type 2 diabetes, and hepatic steatosis. High-throughput screening (HTS) is a powerful approach for identifying novel small molecule inhibitors of **PDAT** from large compound libraries.[5] This document provides detailed application notes and protocols for a fluorescence-based HTS assay designed to identify and characterize **PDAT** inhibitors.

Assay Principle



The fluorescence-based HTS assay for **PDAT** activity is based on the change in the fluorescence signal of a tagged substrate upon the enzymatic reaction. In this assay, a fluorescently labeled phospholipid, such as NBD-phosphatidylcholine, serves as the acyl donor. In the aqueous assay buffer, the NBD (nitrobenzoxadiazole) fluorophore exhibits a certain level of fluorescence. When **PDAT** transfers the NBD-labeled acyl chain to the hydrophobic diacylglycerol acceptor, the NBD fluorophore moves to a more nonpolar environment within the newly formed TAG molecule. This change in the local environment leads to a significant increase in the fluorescence quantum yield, which can be measured using a fluorescence plate reader. The inhibition of **PDAT** activity results in a decrease in the fluorescence signal, allowing for the identification of potential inhibitors.

Data Presentation

The potency of identified **PDAT** inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following table provides illustrative examples of IC50 values for hypothetical **PDAT** inhibitors.

Compound ID	Inhibitor Name	IC50 (μM)	Inhibition Type
C-001	PDATi-A	2.5	Competitive
C-002	PDATi-B	10.8	Non-competitive
C-003	PDATi-C	0.75	Uncompetitive
C-004	PDATi-D	5.2	Mixed

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for actual **PDAT** inhibitors.

Experimental Protocols Reagent Preparation

- Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
- PDAT Enzyme Stock: Recombinant human PDAT enzyme at a stock concentration of 1 mg/mL in a buffer containing 20 mM HEPES, pH 7.4, 150 mM NaCl, and 10% glycerol. Store



at -80°C.

- NBD-Phosphatidylcholine (Acyl Donor): 1 mM stock solution in ethanol. Store at -20°C.
- Diacylglycerol (Acyl Acceptor): 10 mM stock solution of 1,2-dioleoyl-sn-glycerol (DOG) in ethanol. Store at -20°C.
- Test Compounds and Control Inhibitor: Prepare stock solutions of test compounds and a known inhibitor (if available, otherwise use a solvent control) in 100% DMSO.

HTS Assay Protocol for PDAT Inhibitors in a 384-Well Plate

- Compound Dispensing: Add 100 nL of test compounds, control inhibitor, or DMSO (for positive and negative controls) to the wells of a 384-well assay plate using an acoustic liquid handler.
- Enzyme Addition: Prepare a working solution of **PDAT** enzyme in assay buffer. Add 10 μ L of the diluted **PDAT** enzyme solution to each well of the assay plate.
- Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for the binding of inhibitors to the enzyme.
- Substrate Addition: Prepare a substrate mix containing NBD-phosphatidylcholine and diacylglycerol in assay buffer. Add 10 μL of the substrate mix to each well to initiate the enzymatic reaction. The final concentrations in a 20 μL reaction volume should be optimized, but a starting point could be 10 μM NBD-phosphatidylcholine and 50 μM diacylglycerol.
- Reaction Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
- Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for NBD (e.g., Ex/Em = 460/535 nm).

Data Analysis

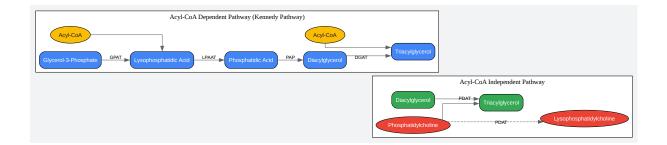
 Calculate Percent Inhibition: The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal Compound -



Signal Negative Control) / (Signal Positive Control - Signal Negative Control))

- Signal_Compound: Fluorescence signal in the presence of the test compound.
- Signal Negative Control: Fluorescence signal of the uninhibited enzyme (DMSO control).
- Signal_Positive_Control: Fluorescence signal in the presence of a known inhibitor or no enzyme.
- IC50 Determination: For compounds showing significant inhibition, a dose-response curve is generated by plotting the percent inhibition against a range of compound concentrations. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations PDAT Signaling Pathway

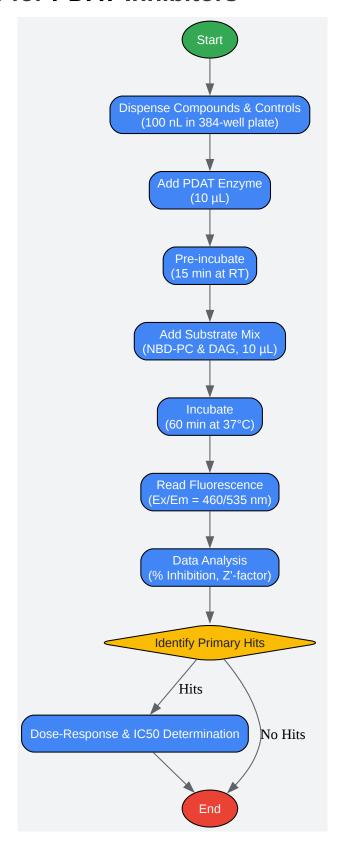


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Caption: The Kennedy and **PDAT** pathways of triacylglycerol synthesis.



HTS Workflow for PDAT Inhibitors



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Caption: High-throughput screening workflow for identifying **PDAT** inhibitors.

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